molecular formula C14H16N4O3S B2725392 1-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2201175-27-9

1-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole

Cat. No.: B2725392
CAS No.: 2201175-27-9
M. Wt: 320.37
InChI Key: WFDRZKCQQTVEFR-UHFFFAOYSA-N
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Description

The compound “1-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound . The molecule also includes an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom . The molecule is further functionalized with a triazole ring, which is a five-membered heterocyclic ring containing two carbon atoms and three nitrogen atoms .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, including the formation of the benzofuran, azetidine, and triazole rings. The exact synthesis method would depend on the starting materials and the desired route of synthesis . The synthesis could potentially involve photochemical reactions or other specialized methods .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple heterocyclic rings. The benzofuran moiety is a fused ring system with a five-membered furan ring attached to a six-membered benzene ring . The azetidine ring is a four-membered ring with one nitrogen atom . The triazole ring is a five-membered ring with three nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple heterocyclic rings and functional groups could allow for a variety of reactions to occur .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzofuran moiety could influence the compound’s aromaticity and stability . The azetidine and triazole rings could also influence the compound’s reactivity .

Scientific Research Applications

Antibacterial Activity and Synthesis of Sulfonamide Bridged Disubstituted 1,2,3-Triazoles

A study conducted by Yadav and Kaushik (2022) on sulfonamide bridged 1,4-disubstituted 1,2,3-triazoles highlighted the antibacterial efficacy of these compounds against several bacterial strains. The compounds were synthesized via a click reaction, demonstrating significant activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumonia. Notably, one compound showed substantial antibacterial activity with an MIC of 0.132 µmol/mL against B. subtilis, E. coli, and K. pneumonia, suggesting a potential pathway for new antibacterial agents utilizing the triazole framework (Yadav & Kaushik, 2022).

Caspase-3 Inhibition for Cancer Research

Another significant application is in the realm of cancer research, where isatin 1,2,3-triazoles have been evaluated as potent inhibitors against caspase-3, a crucial enzyme in the apoptotic pathway. Jiang and Hansen (2011) synthesized sixteen disubstituted 1,2,3-triazoles and identified two potent inhibitors demonstrating competitive inhibitory mechanisms against caspase-3. This finding is critical for developing new therapeutic agents targeting cancer cell apoptosis (Jiang & Hansen, 2011).

Regiocontrolled Synthesis of Polysubstituted Pyrroles

The regiocontrolled synthesis of polysubstituted pyrroles, starting from terminal alkynes, sulfonyl azides, and allenes, demonstrates the versatility of 1-sulfonyl-1,2,3-triazoles in organic synthesis. Miura et al. (2013) showed that these triazoles react with allenes in the presence of a nickel(0) catalyst, leading to polysubstituted pyrroles through double bond transposition and Alder-ene reactions. This research opens new avenues for constructing complex heterocyclic structures, essential in medicinal chemistry and drug design (Miura et al., 2013).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. For example, it could be interesting to explore its potential as a therapeutic agent given its potential as antagonists for the Histamine H3 and H4 Receptors .

Properties

IUPAC Name

1-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]methyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c19-22(20,13-1-2-14-12(7-13)3-6-21-14)18-9-11(10-18)8-17-5-4-15-16-17/h1-2,4-5,7,11H,3,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDRZKCQQTVEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC(C3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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